m1 Muscarinic Receptor Functional Selectivity: CI-1017 (R-Enantiomer Oxime) vs. Parent Ketone and Racemate
The R-enantiomer of the oxime derivative of 1-azabicyclo[2.2.1]heptan-3-one (CI-1017) demonstrates functional m1-selectivity that resides exclusively in the R-configuration, with no meaningful functional selectivity observed for the parent ketone or the S-enantiomer [1]. This stereochemical specificity is non-negotiable for m1-targeted applications.
| Evidence Dimension | Functional muscarinic m1 receptor selectivity (agonist efficacy) |
|---|---|
| Target Compound Data | R-enantiomer (CI-1017): functionally m1-selective agonist |
| Comparator Or Baseline | S-enantiomer: no functional m1 selectivity; Parent 1-azabicyclo[2.2.1]heptan-3-one: no reported functional m1 selectivity |
| Quantified Difference | Functional m1 selectivity resides exclusively in R-enantiomer; selectivity ratio between R and S enantiomers: not applicable (binary functional outcome) |
| Conditions | Functional muscarinic receptor assays; recombinant human muscarinic receptor subtypes |
Why This Matters
Procurement of racemic material or incorrect enantiomer for m1-targeted CNS research will yield false-negative results and wasted resources.
- [1] Tecle, H., Barrett, S. D., Lauffer, D. J., Augelli-Szafran, C., Brann, M. R., Callahan, M. J., Caprathe, B. W., Davis, R. E., Doyle, P. D., Eubanks, D., Lipiniski, W., Mirzadegan, T., Moos, W. H., Moreland, D. W., Nelson, C. B., Pavia, M. R., Raby, C., Schwarz, R. D., Spencer, C. J., Thomas, A. J., & Jaen, J. C. (1998). Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. Journal of Medicinal Chemistry, 41(14), 2524–2536. View Source
